Superior Antitumor Efficacy in Mammary Carcinogenesis Model: Buformin vs. Metformin and Phenformin
In a chemically-induced rat mammary carcinogenesis model, buformin demonstrated significantly greater antitumor activity compared to both metformin and phenformin at clinically relevant doses. Buformin reduced mammary adenocarcinoma incidence to 43% (vs. 93% for metformin and 77% for phenformin, p<0.001 for metformin comparison). Tumor burden was reduced to 0.12 g/rat for buformin, compared to 1.61 g/rat for metformin and 0.63 g/rat for phenformin. Cancer multiplicity was also lowest for buformin (0.7 cancers/rat) versus metformin (3.6) and phenformin (1.6) [1][2].
| Evidence Dimension | Mammary Adenocarcinoma Incidence, Multiplicity, and Burden |
|---|---|
| Target Compound Data | Incidence: 43%; Multiplicity: 0.7 cancers/rat; Tumor Burden: 0.12 g/rat |
| Comparator Or Baseline | Metformin (Incidence: 93%, Multiplicity: 3.6, Burden: 1.61 g/rat); Phenformin (Incidence: 77%, Multiplicity: 1.6, Burden: 0.63 g/rat) |
| Quantified Difference | Buformin reduced incidence by 50% vs. metformin (p<0.001); reduced burden by ~92% vs. metformin; reduced multiplicity by ~81% vs. metformin |
| Conditions | Female Sprague Dawley rats injected with 1-methyl-1-nitrosourea (50 mg/kg), fed biguanide diets (10 mmol/kg) for 6 weeks |
Why This Matters
Buformin's superior reduction in tumor incidence, multiplicity, and burden in a direct comparative in vivo model establishes its distinct utility for cancer chemoprevention studies, particularly in contexts where metformin demonstrates limited or no significant effect.
- [1] Zhu Z, et al. Abstract 2272: Comparison of metformin, pheformin and buformin in mammary carcinogenesis in non-obese, non-diabetic rats. Cancer Res. 2013;73(8_Supplement):2272. DOI: 10.1158/1538-7445.AM2013-2272. View Source
- [2] Zhu Z, et al. Effects of metformin, buformin, and phenformin on the post-initiation stage of chemically induced mammary carcinogenesis in the rat. Cancer Prev Res. 2015;8(6):518-527. DOI: 10.1158/1940-6207.CAPR-14-0121. PMID: 25804611. View Source
